3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260890
InChI: InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

CAS No.:

Cat. No.: VC18260890

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
Standard InChI Key SEZHXASYMHLRCK-UHFFFAOYSA-N
Canonical SMILES COCC1CNC12CCC2.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 1-azaspiro[3.3]heptane core, a bicyclic system comprising two fused three-membered rings sharing a single nitrogen atom. The spiro junction at position 1 creates a rigid scaffold, while the methoxymethyl group (-CH2OCH3) at position 3 introduces steric and electronic modulation . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Table 1: Molecular and Structural Data

PropertyValueSource Analogue
Molecular FormulaC8H15NO·HClDerived from
Molecular Weight177.67 g/molCalculated
SMILESCOCC1CC2(C1)CCN2.ClAdapted from
Predicted LogP (Hydrochloride)1.2 ± 0.3Estimated from

The spirocyclic framework imposes significant ring strain, which influences reactivity and conformational dynamics. X-ray crystallography of related spiro compounds (e.g., 3-ethyl-1-azaspiro[3.3]heptane hydrochloride) reveals a puckered geometry with nitrogen lone pairs oriented toward the bicyclic cavity .

Spectroscopic Signatures

While experimental NMR data for the title compound is unavailable, analogues such as 6-(methoxymethyl)-1-azaspiro[3.3]heptane ( ) provide benchmarks:

  • 1H NMR: Methoxymethyl protons resonate at δ 3.3–3.5 ppm (OCH3) and δ 3.7–4.0 ppm (CH2O), with spirocyclic CH2 groups appearing as multiplet signals between δ 1.8–2.5 ppm .

  • 13C NMR: The quaternary spiro carbon is typically observed near δ 70–80 ppm, while the methoxy carbon appears at δ 55–60 ppm .

Synthesis and Derivative Strategies

Spirocyclic Core Construction

Synthetic routes to 1-azaspiro[3.3]heptane derivatives often employ intramolecular cyclization or transition-metal-catalyzed cross-coupling. A representative approach involves:

  • Mannich Cyclization: Reaction of a tertiary amine with formaldehyde and a ketone to form the spirocyclic骨架 .

  • Photoredox Catalysis: Cobalt-mediated hydroaminomethylation of alkynes with aminals, as demonstrated for related spiro systems .

Table 2: Synthetic Routes to Analogous Compounds

MethodYield (%)Key IntermediateReference
Mannich Cyclization45–60Tertiary amine precursor
Photoredox Hydroamination65–78Alkyne-aminial adduct

Functionalization at Position 3

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

The hydrochloride salt improves water solubility (>50 mg/mL predicted), whereas the free base is lipophilic (LogP ≈ 1.2). Stability studies on similar compounds indicate decomposition at temperatures >150°C, with hydrolytic susceptibility at extreme pH .

Predicted ADMET Properties

Computational models (e.g., SwissADME) suggest:

  • Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10−6 cm/s)

  • Metabolism: Primarily hepatic CYP3A4 oxidation

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator